molecular formula C9H11IO B8705165 2-(4-Iodophenyl)propan-2-ol

2-(4-Iodophenyl)propan-2-ol

Cat. No. B8705165
M. Wt: 262.09 g/mol
InChI Key: KIFWITFXDKZMJA-UHFFFAOYSA-N
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Patent
US07034026B2

Procedure details

To a cooled (ice/H2O) solution of 2.76 g of ethyl 4-iodobenzoate (prepared as described in Step 1) in 10 ml of anhyd. Et2O was added, over a 5 minutes period, 26.5 ml of 1.52M CH3MgBr/Et2O solution. The mixture was stirred at ice bath temperature for 2.5 hours and then quenched by slow addition of 6 ml of H2O. The reaction mixture was filtered and the solid residue rinsed with ether. The combined filtrates were dried over MgSO4 and concentrated under vacuum to provide the title compound as a clear yellowish liquid.
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:12]=[CH:11][C:5](C(OCC)=O)=[CH:4][CH:3]=1.[CH3:13][Mg+].[Br-].CC[O:18][CH2:19][CH3:20]>CCOCC>[CH3:13][C:19]([OH:18])([CH3:20])[C:5]1[CH:11]=[CH:12][C:2]([I:1])=[CH:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.76 g
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
26.5 mL
Type
reactant
Smiles
C[Mg+].[Br-].CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at ice bath temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by slow addition of 6 ml of H2O
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid residue rinsed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined filtrates were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC(C1=CC=C(C=C1)I)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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